molecular formula C11H9NOS B8441894 1-(1,3-Benzothiazol-6-yl)cyclopropanecarbaldehyde CAS No. 1006875-98-4

1-(1,3-Benzothiazol-6-yl)cyclopropanecarbaldehyde

Cat. No. B8441894
CAS RN: 1006875-98-4
M. Wt: 203.26 g/mol
InChI Key: FECGEARKPXLHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzothiazol-6-yl)cyclopropanecarbaldehyde is a useful research compound. Its molecular formula is C11H9NOS and its molecular weight is 203.26 g/mol. The purity is usually 95%.
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properties

CAS RN

1006875-98-4

Product Name

1-(1,3-Benzothiazol-6-yl)cyclopropanecarbaldehyde

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

1-(1,3-benzothiazol-6-yl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H9NOS/c13-6-11(3-4-11)8-1-2-9-10(5-8)14-7-12-9/h1-2,5-7H,3-4H2

InChI Key

FECGEARKPXLHPU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C=O)C2=CC3=C(C=C2)N=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of diisobutylaluminum hydride in toluene (1.00 M, 2.10 mL, 0.0021 mol) was slowly added to a solution of 1-(1,3-benzothiazol-6-yl)cyclopropanecarbonitrile (0.28 g, 0.0014 mol, prepared in Example 79, Steps 1-3) in toluene (2 mL) at −78° C. The mixture was slowly warmed to RT and stirred overnight. After cooling to −60° C., isopropyl alcohol (0.32 mL) was carefully added. The mixture was warmed to 0° C., and saturated potassium sodium tartrate (50 mL) was added, and stirred at RT for 30 min. The mixture was extracted with ethyl acetate (3×40 mL). The organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was flash chromatographed on a silica gel column with 40% ethyl acetate in hexanes to afford 1-(1,3-benzothiazol-6-yl)cyclopropanecarbaldehyde. Analytical LCMS: (M+H)+=204.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

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